2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3O2 and a molecular weight of 254.12 g/mol . This compound is known for its unique structure, which includes both amino and pyridine groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride typically involves the reaction of 6-aminopyridine with a suitable amino acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyridine groups in the compound allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride can be compared with other similar compounds, such as:
2-Amino-3-(pyridin-2-yl)propanoic acid;dihydrochloride: This compound has a similar structure but lacks the additional amino group on the pyridine ring.
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid;dihydrochloride: This compound contains a quinoline ring instead of a pyridine ring, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-(6-aminopyridin-2-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-6(8(12)13)4-5-2-1-3-7(10)11-5;;/h1-3,6H,4,9H2,(H2,10,11)(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDWPRBCXXPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.